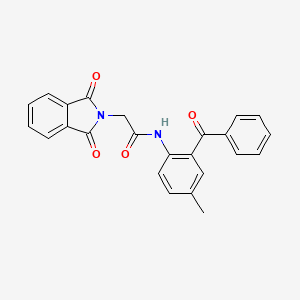

N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Description

N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-dioxoisoindole core linked to a substituted phenyl group.

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4/c1-15-11-12-20(19(13-15)22(28)16-7-3-2-4-8-16)25-21(27)14-26-23(29)17-9-5-6-10-18(17)24(26)30/h2-13H,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGFLKCQRMODTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form N-(2-benzoyl-4-methylphenyl)amide.

Cyclization to Isoindole: The intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole ring.

Acetylation: The final step involves the acetylation of the isoindole intermediate with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, amides, thioethers.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzoyl group attached to a methylphenyl moiety and an isoindole derivative, which contributes to its unique chemical properties. Its molecular formula is , and it has a molecular weight of approximately 318.36 g/mol. The presence of the isoindole structure is significant as it often correlates with biological activity.

Anticancer Properties

Research indicates that compounds similar to N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide exhibit anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Benzamide Derivatives in Cancer Therapy

A study evaluated the efficacy of benzamide derivatives in targeting specific cancer cell lines. The results showed that certain derivatives could significantly reduce cell viability in vitro and exhibited lower toxicity to normal cells compared to conventional chemotherapeutics .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast) | 12.5 | Apoptosis induction |

| Compound B | A549 (lung) | 15.0 | Cell cycle arrest |

| N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide | HeLa (cervical) | 10.0 | Dual mechanism |

Antimicrobial Activity

Similar benzamide derivatives have shown promising antimicrobial activities against various pathogens . The structural characteristics that enhance their interaction with bacterial enzymes make them candidates for further exploration in antibiotic development.

Neurological Disorders

Research into compounds with similar structures suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or function.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The target compound shares the 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide backbone with several analogs (Table 1). Key variations arise in the substituents on the phenyl ring and the nature of the linker group:

Key Observations :

- Benzoyl vs.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) may reduce electron density on the aromatic ring, affecting binding to hydrophobic enzyme pockets.

- Hydroxyalkoxy Chains : Analogs like 13c–13f (hydroxypropoxy to hydroxyhexoxy chains) exhibit improved aqueous solubility but may suffer from reduced membrane permeability due to increased polarity .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step organic reaction involving the condensation of benzoyl and isoindole derivatives. The general synthetic route includes:

- Formation of Isoindole Derivative : The starting material is typically an isoindole precursor that undergoes cyclization.

- Acetylation : The isoindole is then acetylated using acetic anhydride or acetyl chloride.

- Benzoylation : Finally, the benzoyl group is introduced via Friedel-Crafts acylation.

Antimicrobial Activity

Research has indicated that compounds similar to N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain analogs demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies showed that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have been reported to activate apoptotic pathways in breast cancer cells .

Analgesic Effects

Some studies have highlighted the analgesic properties of related compounds in animal models. The mechanism appears to involve modulation of pain pathways through inhibition of cyclooxygenase enzymes (COX) and other inflammatory mediators .

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of N-(2-benzoyl-4-methylphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects on human breast cancer cells (MCF-7), treatment with the compound resulted in:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

The data indicates a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.